methyl 3-methyl-1H-indole-4-carboxylate
Description
Methyl 3-methyl-1H-indole-4-carboxylate is a substituted indole derivative characterized by a methyl group at the 3-position and a methoxycarbonyl group at the 4-position of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. This compound’s molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 203.20 g/mol (calculated from analogs in ).
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-methyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-6,12H,1-2H3 |
InChI Key |
OQNMCYLZSPPKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-indole-4-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-methyl-1H-indole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Position : Shifting the carboxylate group from the 4-position (target compound) to the 5-position (e.g., ethyl 3-methyl-1H-indole-5-carboxylate) reduces structural similarity (index 0.79) and likely alters electronic properties .
- Ester Group : Replacing the methyl ester with a 5-chloropyridin-3-yl ester (as in 7f) significantly enhances antiviral activity against SARS-CoV-2 3CLpro, suggesting the ester moiety’s role in target binding .
- Core Structure : The β-carboline derivative () exhibits a fused ring system, leading to distinct NMR shifts (e.g., δ 11.62 ppm for N(9)H) and higher thermal stability (mp >200°C) compared to simple indole esters.
Spectroscopic and Physical Property Differences
Table 2: Comparative NMR Data for Methyl Protons
Key Observations :
- The methyl group at the 3-position in 7f (δ 2.47 ppm) shows a downfield shift compared to β-carboline derivatives (δ 2.85 ppm), likely due to differences in ring electron density .
- High melting points (>200°C) are common in halogenated or fused-ring analogs (e.g., β-carboline, brominated indoles), whereas non-halogenated esters (e.g., 7f) form amorphous solids .
Biological Activity
Methyl 3-methyl-1H-indole-4-carboxylate is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article synthesizes findings from various studies to explore the compound's biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C10H9NO2
- Molecular Weight : 175.184 g/mol
This compound features an indole ring system with a carboxylate group that plays a crucial role in its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2. The compound has been investigated for its ability to inhibit the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication.
Key Findings:
- Inhibition Potency : this compound demonstrated an IC50 value of approximately 320 nM against SARS-CoV-2 3CLpro, indicating moderate inhibitory activity compared to other indole derivatives .
- Antiviral Efficacy : The effective concentration (EC50) was noted to be around 15 μM, which reflects a reduction in potency compared to other more effective inhibitors .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Indole derivatives are known for their ability to modulate various cellular pathways involved in cancer progression.
Research Insights:
- Mechanism of Action : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with CC50 values suggesting it can selectively target malignant cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, showcasing its potential as a therapeutic agent against bacterial infections.
Experimental Data:
- Bacterial Inhibition : In laboratory settings, the compound has shown significant inhibitory effects against several strains of bacteria, suggesting its utility as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole scaffold can significantly affect its biological properties.
| Modification | Effect on Biological Activity |
|---|---|
| Methyl group at position 3 | Enhances binding affinity to target enzymes |
| Carboxylate substitution | Influences solubility and bioavailability |
| Variations in alkyl chain length | Alters potency and selectivity against viral targets |
Case Studies
Several case studies have documented the biological activity of this compound:
- SARS-CoV-2 Inhibition Study :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
